1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride
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Overview
Description
1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a quinoline core substituted with a benzoyl group and an ethylpiperazine moiety, making it a unique candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using specialized reactors and equipment. The process would be optimized for efficiency and yield, with rigorous quality control measures in place to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce quinone derivatives, while reduction can lead to the formation of hydroquinones or other reduced forms.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an active pharmaceutical ingredient (API) in drug formulations. Its pharmacological properties may be explored for treating various diseases or conditions.
Industry: In the industrial sector, this compound could be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which 1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
8-benzyl[1,3]dioxolo[4,5-g]quinoline hydrochloride: This compound shares a similar quinoline core but lacks the ethylpiperazine group.
7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl-4-methylpiperazine hydrochloride: A structural analog with a methyl group instead of an ethyl group.
Uniqueness: 1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride stands out due to its specific substitution pattern, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[8-(4-ethylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3.ClH/c1-2-25-8-10-26(11-9-25)22-17-12-20-21(29-15-28-20)13-19(17)24-14-18(22)23(27)16-6-4-3-5-7-16;/h3-7,12-14H,2,8-11,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGYIGQIUIJENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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